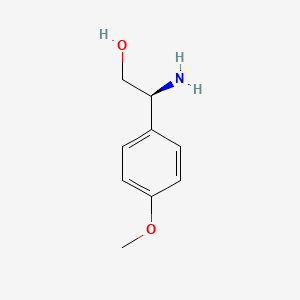

(S)-2-Amino-2-(4-methoxyphenyl)ethanol

Descripción general

Descripción

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules. Its structure consists of an amino group, a hydroxyl group, and a methoxy-substituted phenyl ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-2-Amino-2-(4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using biocatalysts such as Lactobacillus senmaizuke . The reaction conditions typically include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm . Another method involves the asymmetric reduction of p-methoxyacetophenone using novel reductases, which can achieve high conversion rates and enantiomeric excess .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalytic processes due to their high selectivity and efficiency. The optimization of experimental conditions, such as the use of deep eutectic solvents in biphasic systems, can significantly enhance the reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Amino-2-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding ketones or aldehydes using reagents like Acetobacter sp. CCTCC M209061 cells . Reduction reactions can convert it back to its alcohol form using biocatalysts .

Common Reagents and Conditions: Common reagents used in these reactions include deep eutectic solvents, ionic liquids, and specific biocatalysts. The reaction conditions often involve controlled temperatures, pH levels, and agitation speeds to ensure high conversion rates and enantiomeric excess .

Major Products: The major products formed from these reactions include enantiomerically pure alcohols, ketones, and aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Aplicaciones Científicas De Investigación

(S)-2-Amino-2-(4-methoxyphenyl)ethanol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is used in the development of antihistamines and other therapeutic agents . Additionally, it finds applications in the industry for the production of enantiomerically pure compounds used in agrochemicals and perfumery .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in biocatalytic reduction and oxidation reactions. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, facilitating the conversion to desired products .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to (S)-2-Amino-2-(4-methoxyphenyl)ethanol include ®-1-(4-methoxyphenyl)ethanol, 4-methoxyphenethyl alcohol, and 2-(4-methoxyphenyl)ethanol . These compounds share structural similarities but differ in their stereochemistry and functional groups.

Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of both amino and hydroxyl groups, which make it a versatile intermediate in organic synthesis. Its enantiomeric purity and ability to undergo various chemical reactions with high selectivity make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

(S)-2-Amino-2-(4-methoxyphenyl)ethanol, also referred to as 4-methoxyphenylalanine, is an amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group attached to a phenyl ring, contributing to its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula: C₉H₁₃N₁O₂

- Molecular Weight: 169.21 g/mol

- Structure: The compound consists of an amino group and a hydroxyl group attached to a carbon chain that connects to a methoxy-substituted phenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : This compound has shown potential as an antioxidant, which is critical in mitigating oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, particularly against certain types of cancer cells.

- Neuroprotective Effects : There is evidence indicating that it may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It can affect various signaling pathways related to cell growth and apoptosis.

- Free Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals, thus protecting cells from damage.

Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radical activity, showcasing its potential as a natural antioxidant agent.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.3 |

Anticancer Activity

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines:

- HCT-116 Colon Carcinoma : Exhibited an IC50 value of 10 µM.

- MCF-7 Breast Cancer Cells : Showed an IC50 value of 15 µM.

These results suggest that this compound may be a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

Research has indicated that the compound can protect neuronal cells from apoptosis induced by oxidative stress. In one study, neuronal cells treated with this compound showed reduced markers of apoptosis compared to untreated controls.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.